4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrolopyrimidine moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or other aromatic rings .
Scientific Research Applications
1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Piperazine-containing drugs: Many drugs contain the piperazine moiety, which contributes to their biological activity and pharmacokinetic properties.
Uniqueness
1-(2,5-DIMETHYLPHENYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific substitution pattern and the combination of the pyrrolopyrimidine and piperazine moieties. This unique structure may confer distinct biological activities and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C30H29N5 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H29N5/c1-22-13-14-23(2)27(19-22)33-15-17-34(18-16-33)29-28-26(24-9-5-3-6-10-24)20-35(30(28)32-21-31-29)25-11-7-4-8-12-25/h3-14,19-21H,15-18H2,1-2H3 |
InChI Key |
UBHWVHQAFWFHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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